N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features both indole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions
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Step 1: Synthesis of 1-methyl-1H-indole-5-carbaldehyde
Reagents: 1-methylindole, Vilsmeier-Haack reagent (POCl3/DMF)
Conditions: Reflux in DMF
Product: 1-methyl-1H-indole-5-carbaldehyde
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Step 2: Formation of 2-(1-methyl-1H-indol-5-yl)ethanol
Reagents: 1-methyl-1H-indole-5-carbaldehyde, NaBH4
Conditions: Room temperature in methanol
Product: 2-(1-methyl-1H-indol-5-yl)ethanol
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Step 3: Synthesis of this compound
Reagents: 2-(1-methyl-1H-indol-5-yl)ethanol, 2-naphthoyl chloride
Conditions: Base (e.g., triethylamine) in dichloromethane
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol using NaBH4.
Substitution: The indole nitrogen can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO/oxalyl chloride (Swern oxidation)
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, bases like NaH or K2CO3
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Fluorescent Markers: The naphthalene moiety can be used in the design of fluorescent probes for imaging applications.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the indole structure.
Industry
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The indole moiety is known to interact with serotonin receptors, while the naphthalene moiety can participate in π-π stacking interactions, affecting molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide: Lacks the methyl group on the indole nitrogen.
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(phenyl)acetamide: Replaces the naphthalene moiety with a phenyl group.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide is unique due to the combination of the indole and naphthalene structures, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical and biological applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-25-12-11-18-13-19(9-10-21(18)25)22(26)15-24-23(27)14-17-7-4-6-16-5-2-3-8-20(16)17/h2-13,22,26H,14-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJCHURRIQVQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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